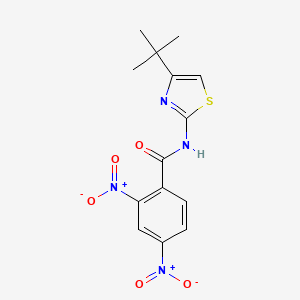

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

Description

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5S/c1-14(2,3)11-7-24-13(15-11)16-12(19)9-5-4-8(17(20)21)6-10(9)18(22)23/h4-7H,1-3H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBUJYJDYQBNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting 4-tert-butyl-2-aminothiazole with appropriate reagents under controlled conditions.

Nitration of benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.

Coupling reaction: The nitrated benzamide is then coupled with the thiazole derivative under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C12H14N4O4S

- Molecular Weight : 298.33 g/mol

- IUPAC Name : N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

This compound's unique structure contributes to its biological activities, making it a subject of interest for various applications.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial activity.

Case Study : A study synthesized various thiazole derivatives and assessed their antimicrobial efficacy using the disc diffusion method. The results indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | E. coli |

| Compound B | 5 | S. aureus |

| Compound C | 8 | P. aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been investigated. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study : In vitro studies using the MCF7 breast cancer cell line demonstrated that this compound significantly reduced cell viability at concentrations as low as 5 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5 | Apoptosis induction |

| HCT116 | 10 | Cell cycle arrest |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the interaction mechanisms at the molecular level.

Findings : Docking simulations revealed that the compound binds effectively to targets such as dihydrofolate reductase and other enzymes involved in cancer metabolism. The binding energies suggest a strong interaction that could be leveraged for drug design .

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and biological activities:

Key Observations

Impact of Heterocyclic Core: The 1,3-thiazole ring (as in the target compound and 6a) is associated with COX inhibition , while substitution with thiazolidinone (T-5) shifts activity toward acetylcholinesterase inhibition . Thiadiazole derivatives (e.g., ) exhibit distinct physicochemical properties but lack reported biological data .

In contrast, the 3-fluorobenzamide analog () shows lower molecular mass (278.35 g/mol vs. 369.46 g/mol for the target) and altered pKa, suggesting differences in solubility and bioavailability . Hydrophobic Groups: The tert-butyl substituent in the target compound and analogs (e.g., 1a, ) likely improves membrane penetration and hydrophobic interactions, as seen in COX inhibitors where hydrophobic groups stabilize enzyme binding .

Synthetic Pathways :

- Many analogs (e.g., 1a, T-5) are synthesized via benzoyl chloride reactions, indicating a common route for benzamide derivatives . The target compound may follow a similar pathway using 2,4-dinitrobenzoyl chloride.

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a thiazole ring substituted with a tert-butyl group and a dinitrobenzamide moiety. The presence of the nitro groups enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For example:

- Mycobacterium tuberculosis : The compound has shown inhibitory effects on both actively replicating and non-replicating persistent forms of this pathogen, suggesting potential use in tuberculosis treatment .

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial cell wall synthesis and function. The thiazole moiety is believed to play a crucial role in binding to specific enzymes involved in these processes.

Toxicological Profile

While investigating the biological activity, it is essential to consider the toxicological aspects. Preliminary studies indicate that the compound may exhibit cytotoxic effects at higher concentrations. Toxicity assessments have shown:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various thiazole derivatives, including this compound, against resistant strains of bacteria. The results highlighted a significant reduction in bacterial growth at concentrations as low as 5 µg/mL .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 5 µg/mL |

| Control (Standard Antibiotic) | Mycobacterium tuberculosis | 10 µg/mL |

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, this compound was tested on human cancer cell lines. The findings indicated that while the compound exhibited potent activity against cancer cells, it also showed significant toxicity towards non-cancerous cells at higher doses .

| Cell Line | IC50 (µM) |

|---|---|

| Cancer Cell Line A | 15 |

| Non-Cancer Cell Line B | 25 |

Q & A

Q. What are the optimal synthetic routes for N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiazole amine derivative (e.g., 4-tert-butyl-1,3-thiazol-2-amine) with a nitro-substituted benzoyl chloride under controlled conditions. A common method uses pyridine as both a solvent and base to facilitate the amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC), and yields are optimized by adjusting temperature (room temperature to 50°C) and stoichiometric ratios. Post-synthesis purification often employs column chromatography or recrystallization from methanol .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and functional group integrity.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies characteristic peaks (e.g., C=O stretch at ~1650 cm, nitro group stretches at ~1520 and ~1350 cm).

- X-ray Crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screens should include:

- Antimicrobial Assays: Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli).

- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition: Fluorometric assays targeting enzymes like nitroreductases or kinases, given the nitro and thiazole moieties' redox activity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities and inform drug design?

Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., N–H···N hydrogen bonds forming dimeric structures) critical for stability and target binding. For example, the amide anion in related thiazole derivatives directly inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens. Adjusting substituents (e.g., tert-butyl for steric bulk) can modulate binding pocket compatibility .

Q. What strategies address contradictory bioactivity data across different studies?

- Dose-Response Reassessment: Verify activity across a broader concentration range.

- Metabolic Stability Tests: Use liver microsomes to identify degradation products that may skew results.

- Target Validation: CRISPR knockdown or overexpression studies to confirm specificity (e.g., NF-κB pathway inhibition in anti-inflammatory assays) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify key interactions:

- Nitro Groups: Participate in π-π stacking with aromatic residues (e.g., Tyr in kinase ATP-binding sites).

- Thiazole Ring: Coordinates with metal ions (e.g., Mg) in enzymatic active sites. QSAR models can prioritize derivatives with enhanced logP or reduced steric hindrance .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.